molecular formula C11H12N4O B5503293 (E)-1-(4-ETHOXYPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE

(E)-1-(4-ETHOXYPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE

Cat. No.: B5503293
M. Wt: 216.24 g/mol
InChI Key: NOXFVNDTPNQUDJ-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(4-ETHOXYPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is a chemical compound that belongs to the class of organic compounds known as triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features an ethoxyphenyl group and a triazole moiety, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-ETHOXYPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE typically involves the following steps:

    Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be synthesized through the reaction of phenol with ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Triazole Intermediate: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with appropriate carbonyl compounds.

    Condensation Reaction: The final step involves the condensation of the ethoxyphenyl intermediate with the triazole intermediate under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-ETHOXYPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The ethoxy group or the triazole ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Possible applications in drug development, particularly as an antifungal or antibacterial agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-1-(4-ETHOXYPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The triazole ring is known to interact with various biological targets, potentially leading to antimicrobial or antifungal activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole compound with similar structural features.

    (E)-1-(4-METHOXYPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE: A similar compound with a methoxy group instead of an ethoxy group.

    (E)-1-(4-CHLOROPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE: A similar compound with a chloro group instead of an ethoxy group.

Uniqueness

(E)-1-(4-ETHOXYPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is unique due to the presence of the ethoxy group, which may impart different chemical and biological properties compared to its analogs

Properties

IUPAC Name

(E)-1-(4-ethoxyphenyl)-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-2-16-11-5-3-10(4-6-11)7-14-15-8-12-13-9-15/h3-9H,2H2,1H3/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXFVNDTPNQUDJ-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.